molecular formula C17H18N6O3 B2377239 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-69-8

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2377239
CAS No.: 941964-69-8
M. Wt: 354.37
InChI Key: DDIPWFIFJSGPLS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-based compound featuring dual 4-methoxyphenyltetrazole moieties. The 4-methoxyphenyl group enhances solubility and electronic effects, while the tetrazole ring contributes to hydrogen-bonding capabilities and metabolic stability. This structure is typically synthesized via coupling reactions involving isocyanate intermediates or multicomponent strategies.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-25-14-7-3-12(4-8-14)19-17(24)18-11-16-20-21-22-23(16)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIPWFIFJSGPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Solvent System : Dimethylformamide (DMF) or toluene, heated to 80–100°C.
  • Catalysts : Zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) at 5–10 mol% loading.
  • Reaction Time : 12–24 hours, with monitoring via thin-layer chromatography (TLC).

Mechanistic Insights

The reaction proceeds through a [2+3] cycloaddition mechanism, where the nitrile’s cyano group reacts with azide ions to form the tetrazole ring. The 4-methoxyphenyl group’s electron-donating methoxy substituent enhances nitrile reactivity, achieving yields of 68–75%.

Parameter Optimized Value Source
Temperature 90°C
NaN₃ Equivalents 1.2
Catalyst ZnCl₂ (8 mol%)

Alkylation to Introduce the Methyl Bridge

Following tetrazole synthesis, the intermediate undergoes alkylation to attach the methylene (-CH₂-) bridge. This step typically employs 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole reacted with a urea precursor.

Key Considerations

  • Base Selection : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to scavenge HCl.
  • Solvent : Dichloromethane (DCM) or acetonitrile at 0–5°C to minimize side reactions.
  • Stoichiometry : 1:1 molar ratio of tetrazole to alkylating agent, with 15–20% excess of the latter to drive completion.

Industrial-scale protocols utilize continuous flow reactors to enhance mixing efficiency, reducing reaction time from 6 hours (batch) to 45 minutes.

Urea Linkage Formation

The final step couples the alkylated tetrazole with 4-methoxyphenyl urea. Two predominant methodologies exist:

Isocyanate Coupling

Reaction with 4-methoxyphenyl isocyanate under anhydrous conditions:

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.
  • Temperature : Room temperature (25°C) with stirring for 8–12 hours.
  • Yield : 82–89% after column chromatography (silica gel, hexane/ethyl acetate).

Carbamate Intermediate Route

Alternative industrial approaches use 4-methoxyphenyl carbamate intermediates to enhance safety profile:

  • Generate carbamate via phosgene-free methods (e.g., ethyl chloroformate).
  • React with alkylated tetrazole amine at 50–60°C for 6 hours.
  • Isolate product via crystallization from ethanol/water (3:1).
Method Yield Purity Scale Feasibility
Isocyanate 82–89% ≥98% (HPLC) Lab-scale
Carbamate 76–81% ≥95% (HPLC) Pilot plant

Industrial-Scale Optimization

Commercial production requires addressing challenges in reproducibility and cost-effectiveness:

Continuous Manufacturing

  • Tetrazole Formation : Microreactor systems reduce azide handling risks while improving heat transfer.
  • Coupling Steps : Telescoped flow chemistry integrates alkylation and urea formation, cutting total synthesis time by 40%.

Green Chemistry Innovations

  • Solvent Recovery : >90% DMF and THF reclaimed via fractional distillation.
  • Catalyst Recycling : Immobilized ZnCl₂ on mesoporous silica enables 5 reaction cycles without activity loss.

Analytical Characterization

Rigorous quality control ensures batch consistency:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 3.78 (s, 6H, OCH₃), 4.92 (s, 2H, CH₂), 6.87–7.52 (m, 8H, aromatic).
  • HRMS : m/z calc. for C₁₇H₁₈N₆O₃ [M+H]⁺ 363.1424, found 363.1421.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water gradient, retention time 12.3 min.
  • Elemental Analysis : C 56.35%, H 4.97%, N 23.19% (theoretical: C 56.34%, H 4.95%, N 23.18%).

Comparative Analysis with Analogues

Structural variations in related compounds highlight this molecule’s synthetic advantages:

Compound Key Difference Synthetic Challenge
1-(3-Fluorophenyl) analogue Electron-withdrawing F Lower tetrazole yield (58%)
1-(3,4-Dimethylphenyl) derivative Steric hindrance Requires higher coupling temps (70°C)
1-Phenyl parent compound No methoxy groups Faster but less stable product

The dual 4-methoxyphenyl groups in the target compound confer superior crystallinity, facilitating purification versus halogenated analogues.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The tetrazole ring system is known for its bioisosteric properties, often serving as a substitute for carboxylic acids in drug design. This characteristic enhances the pharmacological profiles of various compounds. The specific compound discussed has been investigated for its potential in treating conditions such as hypertension and inflammation.

Drug Development

Tetrazole derivatives have been incorporated into numerous FDA-approved medications. Notably, compounds containing the tetrazole framework are recognized for their efficacy in managing hypertension and other cardiovascular diseases. The nitrogen-rich structure of tetrazoles contributes to their biological activity, making them suitable for various therapeutic applications .

Synthesis Methodologies

The synthesis of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be achieved through several advanced synthetic routes, including multicomponent reactions (MCRs). MCRs are particularly advantageous due to their efficiency and ability to generate complex molecules from simple starting materials.

Multicomponent Reactions

One prominent method involves the Ugi reaction, where isocyanides, aldehydes, and amines react to form a variety of products, including tetrazole derivatives. The incorporation of azides into these reactions can lead to the formation of 1,5-disubstituted tetrazoles, which are valuable intermediates in medicinal chemistry .

Case Studies

Several studies have highlighted the effectiveness of tetrazole-containing compounds in various therapeutic areas:

Hypertension Treatment

Research indicates that certain tetrazole derivatives exhibit potent angiotensin II receptor antagonism, leading to reduced blood pressure in hypertensive models. For instance, compounds similar to this compound have demonstrated significant antihypertensive activity in preclinical trials .

Anti-inflammatory Properties

Tetrazole derivatives have also been explored for their anti-inflammatory effects. Studies show that these compounds can inhibit inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Comparative Analysis of Tetrazole Derivatives

The following table summarizes key physicochemical properties and biological activities of selected tetrazole derivatives:

Compound NameLog DPolar Surface Area (PSA)Biological Activity
Compound A0.69107 ŲAntihypertensive
Compound B1.3695 ŲAnti-inflammatory
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea with structurally related compounds, focusing on substituents, synthesis yields, and biological activities.

Key Observations

Structural Motifs and Electronic Effects :

  • The target compound utilizes a urea bridge to link two 4-methoxyphenyltetrazole units, which may enhance hydrogen-bonding interactions compared to pyrazole (SI98 ) or triazole cores (e.g., compounds in ).
  • Fluorinated analogs (e.g., fluorophenyl groups in ) exhibit improved crystallinity and metabolic stability due to electronegative substituents, whereas the target’s methoxy groups prioritize solubility and electron-donating effects.

Synthetic Efficiency :

  • Sulfonylated tetrazoles (e.g., 3ga , 3ca ) achieve moderate yields (50–70%) via iron-catalyzed multicomponent reactions, suggesting that similar methods could optimize the target’s synthesis.
  • Urea derivatives like SI98 and triazole-thiazole hybrids require specialized solvents (e.g., THF, DMF), indicating solvent choice as critical for yield and purity.

Biological Relevance: Urea and thiourea derivatives (e.g., ) demonstrate antimicrobial and antitumor activities, likely due to their ability to disrupt enzyme active sites. The target’s tetrazole moiety may confer additional bioactivity, as seen in sulfonylated analogs with reported antifungal properties .

Research Findings and Trends

  • Substituent Impact : Methoxy groups enhance solubility but may reduce metabolic stability compared to halogenated analogs. For instance, fluorophenyl derivatives exhibit superior crystallinity, while bromophenyl groups (e.g., 3ca ) increase molecular weight and steric bulk.
  • Synthetic Challenges : Multicomponent reactions (e.g., ) offer streamlined access to complex structures but require precise control of stoichiometry and catalysis.
  • Biological Gaps : Direct biological data for the target compound are lacking, though structural analogs suggest promising avenues for antimicrobial and antitumor testing.

Biological Activity

The compound 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a derivative of tetrazole and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antitubercular properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a methoxyphenyl group and a tetrazole moiety, which are critical for its biological activity.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of tetrazole derivatives. For instance, compounds similar to This compound were synthesized and tested against various strains of Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significant growth-inhibitory effects, outperforming traditional first-line antitubercular drugs.

Table 1: Antitubercular Activity of Tetrazole Derivatives

CompoundActivity (MIC µg/mL)Comparison with Standard
10.258-fold stronger than Rifampicin
20.5Equivalent to Isoniazid
30.7516-fold stronger than Ethambutol

Data sourced from Szulczyk et al., 2019 .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of the compound. Notably, the compound demonstrated moderate toxicity against human dermal fibroblasts (HDF) while showing selective cytotoxicity against cancer cell lines such as HeLa.

Table 2: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)Remarks
HeLa15 ± 2Significant activity
HDF30 ± 5Moderate toxicity
Jurkat (T-cell)>50No significant cytotoxicity

Data sourced from MDPI publications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the methoxy group on the phenyl ring enhances the compound's biological activity. Modifications to the tetrazole moiety also play a crucial role in determining efficacy against tuberculosis and cancer cells.

Key Findings:

  • Methoxy Substitution : Increases lipophilicity and cellular uptake.
  • Tetrazole Ring : Essential for antitubercular activity; variations in substitution patterns can significantly alter potency.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds. For example, a study by Szulczyk et al. synthesized various halogenated tetrazole derivatives and assessed their biological activities, confirming that certain modifications led to enhanced antitubercular effects .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how do reaction conditions impact yield?

  • Synthetic Routes :

  • Step 1 : Synthesize the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl in DMF) .
  • Step 2 : Introduce the urea moiety by reacting an isocyanate (e.g., 4-methoxyphenyl isocyanate) with a tetrazole-containing amine intermediate. Use coupling agents like EDCI/HOBt in anhydrous DCM to enhance efficiency .
  • Key Conditions : Maintain temperatures between 0–25°C during coupling to minimize side reactions. Solvent choice (e.g., DMF vs. THF) significantly affects solubility and reaction kinetics .

Q. Which spectroscopic and analytical methods are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and urea NH signals (δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~422.15 for C22_{22}H21_{21}N7_7O3_3) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the urea-tetrazole framework .

Q. What preliminary biological assays are suitable for evaluating this compound's activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases, leveraging the urea moiety’s hydrogen-bonding capacity .
  • Cellular Viability Assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Questions

Q. How can regioselectivity challenges during tetrazole synthesis be addressed?

  • Catalyst Optimization : Use ZnCl2_2 or NH4_4Cl to favor 1,5-disubstituted tetrazole formation over 2,5-isomers .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves regioselectivity by 20–30% .
  • Computational Modeling : DFT calculations to predict transition states and optimize substituent positioning .

Q. What strategies resolve contradictions in reported biological data for urea-tetrazole derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. halogen groups) to isolate contributing factors .
  • Assay Standardization : Compare results under consistent conditions (e.g., pH, cell passage number) to minimize variability .
  • Meta-Analysis : Cross-reference data from PubChem, crystallographic databases, and peer-reviewed journals to identify trends .

Q. How does the compound’s stability under physiological conditions influence its pharmacokinetic profile?

  • Hydrolytic Stability : Test urea bond stability in PBS (pH 7.4) at 37°C. LC-MS monitors degradation products (e.g., 4-methoxyaniline) .
  • Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation of the methoxyphenyl groups .
  • Plasma Protein Binding : Equilibrium dialysis to assess binding affinity (e.g., >90% binding reduces free drug availability) .

Methodological Guidance

Designing SAR Studies for Urea-Tetrazole Derivatives

  • Variable Groups : Modify the tetrazole’s substituents (e.g., alkyl vs. aryl) and urea’s aromatic rings (e.g., methoxy vs. nitro groups) .
  • Biological Endpoints : Prioritize IC50_{50} values in enzyme assays and logP measurements for lipophilicity .
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., Hammett constants) with activity .

Optimizing Reaction Yields in Multi-Step Syntheses

  • Purification Techniques : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC for intermediates .
  • Yield Tracking : Monitor each step via TLC and adjust stoichiometry (e.g., 1.2 equivalents of isocyanate for complete coupling) .

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